Lipophilicity (XLogP3 = 3.8) and Calculated Aqueous Solubility (0.016 g/L): Rationale for Prodrug Design Over Parent Ketoprofen
Ethyl 2-(3-benzoylphenyl)propanoate is engineered as a more lipophilic prodrug of ketoprofen, quantified by a computed XLogP3 value of 3.8 and a calculated aqueous solubility of 0.016 g/L at 25°C . In contrast, the parent compound, ketoprofen (2-(3-benzoylphenyl)propanoic acid), contains a free carboxylic acid group and exhibits significantly higher aqueous solubility (approximately 0.2 g/L at 25°C) and lower lipophilicity. This difference arises from masking the polar carboxylate with an ethyl ester, which eliminates hydrogen bond donor capacity (Hydrogen Bond Donor Count = 0 for the ester vs. 1 for the acid) [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Aqueous Solubility |
|---|---|
| Target Compound Data | XLogP3 = 3.8; Aqueous Solubility = 0.016 g/L (25°C, calculated) |
| Comparator Or Baseline | Ketoprofen: XLogP ~3.1; Aqueous Solubility ~0.2 g/L (25°C) |
| Quantified Difference | ΔXLogP = +0.7; ~12-fold reduction in aqueous solubility |
| Conditions | Computed physicochemical properties (PubChem; ACD/Labs V11.02) |
Why This Matters
Enhanced lipophilicity is the mechanistic rationale for prodrug development, as it can facilitate improved passive diffusion across biological membranes and alter tissue distribution, a key criterion for selecting this compound over the parent acid in permeability-focused studies.
- [1] PubChem. (2026). Ethyl 2-(3-benzoylphenyl)propanoate vs. Ketoprofen. Computed Descriptors. View Source
